![molecular formula C16H10F3NO2 B2699277 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione CAS No. 79183-40-7](/img/structure/B2699277.png)

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

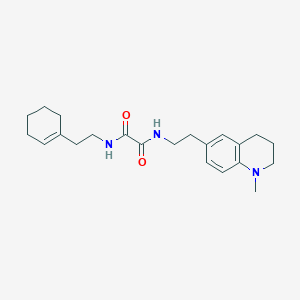

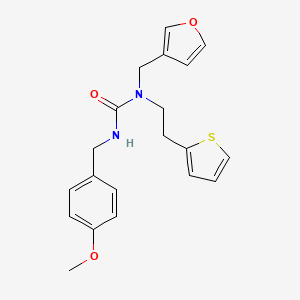

1-(3-(Trifluoromethyl)benzyl)-1H-indole-2,3-dione (TFBI) is a heterocyclic compound with a trifluoromethylbenzyl group attached to an indole ring system. It is a versatile building block used in a variety of synthetic organic chemistry applications. The compound has been studied extensively for its potential applications in medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Chundawat et al. (2016) discusses the strategic synthesis of novel difluoromethylated 1-(1, 3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones through the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene. These compounds were evaluated for their antibacterial and antifungal activities, showcasing some promising results against various bacteria and fungi. This demonstrates the potential application of such compounds in developing new antimicrobial agents (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Crystal Structures and Molecular Interactions

Kaynak et al. (2013) synthesized three novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone and analyzed their crystal structures and molecular interactions. The study provides valuable insights into the structural and electronic configurations of these compounds, which could be crucial for the design of drugs and materials with specific properties (Kaynak, Özbey, & Karalı, 2013).

Photoinduced Molecular Transformations

Kobayashi et al. (1993) explored the photoinduced molecular transformations leading to the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones. This research highlights the potential of using photochemical methods for the efficient and regioselective synthesis of complex indole derivatives, opening new avenues for the synthesis of photoactive materials and pharmaceuticals (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).

Cytotoxicity and DNA Topoisomerase Inhibitory Activity

Park et al. (2003) synthesized a series of benz[f]indole-4,9-diones, based on the antitumor activity of 1,4-naphthoquinone, and evaluated their cytotoxic activity in human cancer cell lines. Some compounds showed potential cytotoxic activity, and their effects on DNA topoisomerases I and II activities were investigated. This study contributes to understanding the anticancer properties of indole derivatives and their mechanism of action at the molecular level (Park, Lee, Lee, Hwang, Shin, Suh, Kim, Kim, Seo, & Lee, 2003).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-[3-(trifluoromethyl)benzyl]-1h-indole-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction of this compound with its targets would likely follow a similar pattern.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may affect similar pathways and have downstream effects related to these activities.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects of this compound at the molecular and cellular level would be diverse and potentially beneficial for various therapeutic applications.

properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFGNLKMQZLCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)

![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)

![N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine](/img/structure/B2699216.png)